molecular formula C18H28N2O2 B1469684 tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate CAS No. 1211583-32-2

tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate

Cat. No.: B1469684
CAS No.: 1211583-32-2
M. Wt: 304.4 g/mol
InChI Key: ZIBLRKMQYZGFDC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate and 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: 4-phenylpiperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl 4-phenyl-1-piperidinecarboxylate.

    Amination: The intermediate is then reacted with 2-aminoethanol to introduce the aminoethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as analgesic or anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate is unique due to the presence of both an aminoethyl group and a phenyl group attached to the piperidine ring. This combination of functional groups provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-13-10-18(9-12-19,11-14-20)15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBLRKMQYZGFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate
Reactant of Route 5
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate
Reactant of Route 6
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate

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